molecular formula C22H24N4O5 B4989832 ETHYL 3-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

ETHYL 3-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4989832
M. Wt: 424.4 g/mol
InChI Key: XZCFAGWERFDULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, making it a significant scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylphenyl isocyanate with an appropriate pyrido[2,3-d]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using ethyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ester groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

ETHYL 3-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 3-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction, modulation of gene expression, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE: is compared with other pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 3-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-6-31-21(29)15-10-13(3)23-19-18(15)20(28)26(22(30)25(19)5)11-17(27)24-16-9-7-8-12(2)14(16)4/h7-10H,6,11H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCFAGWERFDULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC(=C1)C)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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